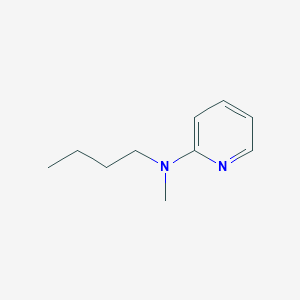

N-butyl-N-methylpyridin-2-amine

Description

Academic Significance of Alkylated 2-Aminopyridines as Fundamental Organic Scaffolds

Alkylated 2-aminopyridines represent a critical class of organic compounds characterized by a pyridine (B92270) ring substituted at the 2-position with a nitrogen atom bearing one or more alkyl groups. Their importance stems from their versatile nature, which allows them to serve as key intermediates and structural motifs in numerous areas of chemical science.

The 2-aminopyridine (B139424) framework is a prevalent feature in many biologically active molecules and pharmaceutical agents. nih.govacs.orgsciencepublishinggroup.comresearchgate.net The introduction of alkyl substituents on the amino group can significantly modulate the compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. These modifications are crucial in drug design and discovery for optimizing the efficacy and pharmacokinetic profiles of potential therapeutic agents. For instance, substituted 2-aminopyridines have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. nih.gov

Beyond medicinal chemistry, alkylated 2-aminopyridines are valuable ligands in coordination chemistry and organometallic catalysis. The nitrogen atoms of the pyridine ring and the amino group can chelate to metal centers, forming stable complexes that can catalyze a variety of organic transformations. acs.org The nature of the alkyl groups can influence the steric and electronic environment around the metal center, thereby fine-tuning the catalyst's activity and selectivity.

Furthermore, these compounds are instrumental in the synthesis of more complex heterocyclic systems. The amino group provides a reactive handle for further functionalization, enabling the construction of fused ring systems and other elaborate molecular architectures. acs.orgdicp.ac.cn The development of efficient synthetic methodologies for accessing polysubstituted pyridines remains a cornerstone of organic chemistry, driven by their exceptional functional versatility. acs.orgacs.org

Research Landscape for N-butyl-N-methylpyridin-2-amine and Structurally Related Pyridine Amine Congeners

While direct and extensive research on this compound is not yet widespread, the research landscape for its structural congeners—other N-alkylated and N,N-dialkylated 2-aminopyridines—provides a strong indication of its potential areas of application and research interest. The synthesis and properties of this class of compounds are being actively explored.

Synthetic Methodologies: A primary focus of current research is the development of efficient and sustainable methods for the N-alkylation of 2-aminopyridines. Traditional methods often require harsh conditions or the use of hazardous reagents. Modern approaches are geared towards catalytic and more environmentally benign processes.

Recent advancements include metal-free catalytic systems for N-alkylation. For example, a method utilizing BF₃·OEt₂ as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones has been reported, proceeding under aerobic conditions to yield a diverse range of substituted secondary amines. acs.org Another innovative approach involves a base-promoted cascade reaction of N-propargylic β-enaminones with formamides to produce densely substituted 2-aminopyridines. dicp.ac.cn

Heterogeneous catalysis also presents a promising avenue for the industrial-scale synthesis of N-alkylated aminopyridines. A patented process describes the use of a heterogeneous catalyst for the N-alkylation of aminopyridine compounds with various alkylating agents, such as alcohols and ethers, to produce N-monoalkylated and N,N-dialkylated aminopyridines. google.com

Table 1: Selected Synthetic Approaches to N-Alkylated 2-Aminopyridines

| Method | Catalyst/Reagent | Substrates | Key Features |

| Metal-Free N-Alkylation | BF₃·OEt₂ | 2-Aminopyridines, 1,2-Diketones | Proceeds under aerobic conditions, produces substituted secondary amines. acs.org |

| Cascade Reaction | NaOH | N-Propargylic β-enaminones, Formamides | Delivers densely substituted 2-aminopyridines at room temperature. dicp.ac.cn |

| Heterogeneous Catalysis | Supported Ru, Ni, Co, Au, Cu, Mo | Aminopyridines, Alcohols/Ethers | Suitable for industrial-scale synthesis of mono- and dialkylated products. google.com |

| Multicomponent Reaction | Solvent-free | Enaminones, Malononitrile, Primary amines | Efficient and clean synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov |

Potential Applications: Based on the known activities of its congeners, this compound and related compounds are likely to be investigated in several key areas:

Medicinal Chemistry: The combination of a butyl and a methyl group on the exocyclic nitrogen could impart a specific lipophilic character, potentially enhancing membrane permeability and oral bioavailability. Research into the biological activities of such compounds could uncover novel therapeutic agents. For example, 3,5-diaryl-2-aminopyridines have shown promise as orally active antimalarial agents. acs.org

Materials Science: The pyridine nitrogen provides a site for quaternization, leading to the formation of pyridinium (B92312) salts. These ionic compounds could be explored as components of ionic liquids or as functional organic materials with interesting electronic or optical properties.

Agrochemicals: The pyridine scaffold is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy or selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N-butyl-N-methylpyridin-2-amine |

InChI |

InChI=1S/C10H16N2/c1-3-4-9-12(2)10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

DTQQDXUSOKWXRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl N Methylpyridin 2 Amine and Analogous Pyridine Amine Architectures

Strategies for Direct N-Alkylation of 2-Aminopyridines

Direct alkylation of 2-aminopyridine (B139424) is a common and straightforward approach. However, challenges such as over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, must be managed. nih.govpnu.ac.ir Furthermore, the pyridine (B92270) ring's nitrogen atom can compete with the exocyclic amino group for alkylation, although this is generally less favorable. researchgate.net

Exploration of Direct Alkylation Reagents and Reaction Conditions

A variety of reagents can be employed for the N-alkylation of 2-aminopyridines. Alkyl halides are traditional alkylating agents, but their use can lead to poor yields and mixtures of products. researchgate.netresearchgate.net A more controlled and efficient method is reductive amination, which involves the reaction of an amine with an aldehyde or ketone to form an imine, followed by in-situ reduction. This approach is highly effective for synthesizing secondary amines from primary amines. ias.ac.inmasterorganicchemistry.com Common reducing agents include sodium borohydride (NaBH₄) and its derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com

Another increasingly popular and sustainable method is the "hydrogen borrowing" or "hydrogen autotransfer" strategy. thieme-connect.deresearchgate.net In this process, a catalyst, typically based on a transition metal like ruthenium or copper, temporarily oxidizes an alcohol to its corresponding aldehyde. rsc.orgnih.gov This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. This method is atom-economical, with water being the only byproduct. researchgate.net

Table 1: Comparison of N-Alkylation Strategies for Aminopyridines

| Strategy | Alkylating Agent | Typical Conditions | Advantages | Disadvantages |

| Direct Alkylation | Alkyl Halides (e.g., Iodomethane, Butyl Bromide) | Base (e.g., NaH, K₂CO₃), Aprotic Solvent | Readily available reagents | Risk of over-alkylation, potential for ring alkylation, moderate yields. researchgate.net |

| Reductive Amination | Aldehydes (e.g., Formaldehyde, Butanal) | Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃), Solvent (e.g., MeOH, DCE) | High selectivity for mono-alkylation, mild conditions, good yields. ias.ac.inscielo.org.mx | Requires handling of potentially volatile or unstable aldehydes. |

| Reductive Amination | Carboxylic Acids (e.g., Formic Acid, Butanoic Acid) | NaBH₄, THF | Uses stable and readily available carboxylic acids. researchgate.net | Requires a stoichiometric amount of a strong reducing agent. |

| Hydrogen Borrowing | Alcohols (e.g., Methanol, 1-Butanol) | Transition Metal Catalyst (e.g., Ru, Pd, Cu complexes), High Temperature | Atom-economical, environmentally friendly (water is the byproduct), high selectivity. rsc.orgrsc.orgresearchgate.net | Requires a catalyst, may require high temperatures. |

Specific N-Methylation and N-Butylation Protocols for 2-Aminopyridine Derivatives

To synthesize N-butyl-N-methylpyridin-2-amine, a sequential alkylation approach starting from 2-aminopyridine is necessary. This can be achieved by first introducing the methyl group, followed by the butyl group, or vice versa.

One effective protocol involves reductive amination using carboxylic acids and sodium borohydride. researchgate.net For instance, 2-aminopyridine can first be N-methylated using formic acid and NaBH₄. rhhz.netrsc.org The resulting N-methylpyridin-2-amine can then be isolated and subjected to a second reductive amination with butanoic acid and NaBH₄ to yield the final product.

Alternatively, the "hydrogen borrowing" methodology offers a catalytic route. N-butylpyridin-2-amine, which can be synthesized via other methods (see Section 2.2.1), could be N-methylated using methanol in the presence of a suitable ruthenium catalyst. nih.gov

A hypothetical two-step synthesis via reductive amination is outlined below:

Step 1: N-Butylation of 2-Aminopyridine. 2-Aminopyridine is reacted with butanal in the presence of a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloroethane (DCE) to form N-butylpyridin-2-amine.

Step 2: N-Methylation of N-butylpyridin-2-amine. The intermediate, N-butylpyridin-2-amine, is then subjected to a second reductive amination, this time using formaldehyde or formic acid as the C1 source, to introduce the methyl group and afford this compound. rhhz.net

Pyridine Ring Functionalization Approaches in Amine Synthesis

Instead of building upon a 2-aminopyridine starting material, an alternative strategy involves introducing the amino group onto an existing pyridine ring.

Applications of the Chichibabin Reaction and its Modern Adaptations

The Chichibabin reaction is a classic method for the direct amination of pyridine to produce 2-aminopyridine. wikipedia.org The reaction traditionally involves heating pyridine with sodium amide (NaNH₂) in an inert solvent. scientificupdate.com The mechanism is a nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻). wikipedia.orgscientificupdate.com

While the classic Chichibabin reaction installs a primary amino group (-NH₂), modern adaptations have expanded its scope. A significant development is the use of a sodium hydride-iodide composite (NaH-iodide) to mediate the reaction with primary alkylamines. ntu.edu.sg This allows for the direct synthesis of N-alkyl-2-aminopyridines from pyridine itself. For example, reacting pyridine with n-butylamine in the presence of NaH and LiI provides a high yield of N-butylpyridin-2-amine. ntu.edu.sg This intermediate can then be N-methylated in a subsequent step as described in section 2.1.2.

Table 2: Conditions for Modern Chichibabin Amination with n-Butylamine

| Substrate | Amine | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridine | n-Butylamine (2 equiv) | NaH (3 equiv), LiI (2 equiv) | 85 | 7 | 93 | ntu.edu.sg |

Nucleophilic Aromatic Substitution Pathways to Pyridine Amines

Nucleophilic aromatic substitution (SNAr) provides a powerful and regioselective route to 2-aminopyridine derivatives. This pathway requires a pyridine ring substituted with a good leaving group, typically a halogen (F, Cl, Br, I), at the 2-position. sci-hub.se The reaction involves the displacement of the halide by an amine nucleophile.

To synthesize this compound via this route, one would react a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with the pre-synthesized secondary amine, N-methylbutylamine. The reaction is often facilitated by heat, sometimes with microwave irradiation to reduce reaction times, and may be performed in a polar aprotic solvent like DMSO or N-methylpyrrolidone (NMP). sci-hub.setandfonline.com The reactivity of the halopyridine generally follows the order F > Cl > Br > I for oxygen nucleophiles, but for sulfur nucleophiles, the order is I > Br > Cl > F, indicating that the optimal leaving group can depend on the nucleophile. sci-hub.se This method is advantageous because it forms the desired C-N bond in a single, predictable step, provided the secondary amine is readily available.

Multi-Component and Catalytic Synthetic Routes

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.govresearchgate.net Several MCRs have been developed for the de novo synthesis of highly substituted 2-aminopyridine frameworks. rsc.orgresearchgate.net These reactions often start from simple, acyclic precursors like enaminones, malononitrile, and various primary amines, which undergo a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization to build the pyridine ring. nih.gov While extremely powerful for generating molecular diversity, these methods are typically geared towards producing complex, polysubstituted pyridines rather than simple analogs like this compound.

Catalytic routes are integral to many modern synthetic strategies. As discussed previously, the "hydrogen borrowing" mechanism provides a green, catalytic method for the N-alkylation of amines with alcohols using transition metal complexes. nih.govresearchgate.net Additionally, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are widely used for C-N bond formation and can be applied to the synthesis of aminopyridines from halopyridines. mdpi.com Ruthenium-based catalysts have also been shown to enable the SNAr amination of 2-aminopyridines, where the amino group itself acts as the leaving group, displaced by another amine. thieme-connect.de These catalytic systems offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Condensation Reactions in the Formation of Pyridyl-Amine Species

Condensation reactions represent a foundational approach to the synthesis of the pyridine core. One of the most well-known methods is the Hantzsch pyridine synthesis, which involves a multicomponent reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. mdpi.com This reaction proceeds through the formation of a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine. mdpi.com

Variations of this approach, such as the Bohlmann-Rahtz pyridine synthesis, utilize enamines and ethynylketones to produce substituted pyridines. organic-chemistry.org The reaction initially forms an aminodiene intermediate, which, upon heating, undergoes cyclodehydration to yield the pyridine ring. organic-chemistry.org While effective, this method can require high temperatures for the final cyclization step. organic-chemistry.org To address this, modifications using acid catalysis have been developed to facilitate the reaction at lower temperatures. organic-chemistry.org

More recent innovations in condensation strategies include one-pot, multicomponent reactions that offer improved efficiency and greener reaction conditions. For instance, a four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can be employed to synthesize various substituted pyridines. nih.gov

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds, and it is particularly useful for introducing or modifying alkyl substituents on a pyridine amine. wikipedia.orglibretexts.org This two-step, one-pot process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. libretexts.orgmasterorganicchemistry.com The choice of reducing agent is often dictated by the specific substrates and the desired reaction conditions. For example, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

In the context of synthesizing compounds like this compound, reductive amination can be applied by reacting a suitable pyridine aldehyde or ketone with the appropriate amine. For instance, reacting 2-pyridinecarboxaldehyde with N-methylbutylamine in the presence of a reducing agent would yield the target molecule. This method is highly versatile and can be used to generate a wide array of N-substituted pyridine amines by varying the carbonyl and amine starting materials. nih.gov

Palladium-Catalyzed C-N Cross-Coupling Reactions in Pyridine Amine Construction

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of arylamines, including N-substituted pyridylamines. researchgate.netacs.orgresearchgate.net This methodology allows for the formation of a bond between a nitrogen atom of an amine and a carbon atom of a halo- or pseudohalo-pyridine.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and a wide variety of phosphine-based ligands, such as Xantphos, have been developed to facilitate the coupling of various substrates. mdpi.com The reaction is generally tolerant of a wide range of functional groups, making it a versatile method for the synthesis of complex molecules. researchgate.netnih.gov

For the synthesis of this compound, this would involve the coupling of 2-halopyridine (e.g., 2-bromopyridine) with N-methylbutylamine in the presence of a suitable palladium catalyst system. This approach provides a direct and efficient route to the desired product. Recent advancements have led to the development of highly active catalyst systems that allow for the use of low catalyst loadings and milder reaction conditions. nih.govacs.org

Suzuki Cross-Coupling Methodologies for Substituted Pyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of substituted pyridines. nih.govcdnsciencepub.com This reaction involves the palladium-catalyzed coupling of a pyridyl halide or triflate with a boronic acid or boronate ester. nih.govacs.org

While primarily used for C-C bond formation, the Suzuki coupling can be a key step in a multi-step synthesis of N-substituted pyridine amines. For example, a substituted pyridine core can be constructed using a Suzuki reaction, followed by the introduction of the amino group in a subsequent step. This strategy allows for the modular synthesis of a wide range of pyridine amine derivatives with diverse substitution patterns. nih.gov

The reaction conditions for Suzuki couplings are generally mild and tolerant of many functional groups. nih.gov A variety of palladium catalysts and ligands can be used, and the choice often depends on the specific substrates being coupled. cdnsciencepub.comacs.org The versatility and reliability of the Suzuki coupling make it a valuable tool in the synthetic chemist's arsenal for the construction of complex pyridine-containing molecules. acs.org

Peterson Olefination in the Synthesis of Pyridine Amine Derivatives

The Peterson olefination is a chemical reaction that utilizes α-silyl carbanions to convert aldehydes or ketones into alkenes. organic-chemistry.orgwikipedia.org This reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to form the alkene. wikipedia.org A key advantage of this method is the ability to control the stereochemistry of the resulting alkene by choosing the appropriate elimination conditions. wikipedia.org

While not a direct method for forming the C-N bond of a pyridine amine, the Peterson olefination can be employed to synthesize precursors or derivatives of these compounds. For example, it can be used to introduce an alkenyl substituent onto a pyridine ring, which can then be further functionalized. nih.gov

Reaction Chemistry and Mechanistic Elucidation of N Butyl N Methylpyridin 2 Amine Systems

Detailed Mechanistic Investigations of N-Alkylation Processes in 2-Aminopyridines

The synthesis of asymmetrically substituted amines like N-butyl-N-methylpyridin-2-amine presents a challenge due to the increasing nucleophilicity of the nitrogen atom with each successive alkylation, often leading to overalkylation. acs.orgwikipedia.org The direct N-alkylation of 2-aminopyridines is a fundamental process for creating tertiary amines. This transformation can be achieved through various methods, including the use of alkyl halides or alcohols as alkylating agents. wikipedia.org Industrially, catalytic processes are favored for their efficiency and selectivity. google.com

The N-alkylation of amines with alkyl halides is a classic example of nucleophilic aliphatic substitution. wikipedia.org However, achieving selective mono-alkylation of a primary amine or selective secondary alkylation of a primary amine to produce a specific tertiary amine requires careful control of reaction conditions. For laboratory-scale synthesis, methods have been developed to mitigate the issue of overalkylation. One such strategy involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for a "self-limiting" alkylation process. In this approach, the nucleophilicity of the nitrogen center decreases after the initial alkylation, thus preventing further reaction. acs.org

Mechanistic studies involving lithium, magnesium, and zinc alkyl reagents with bis(imino)pyridine systems have shown that N-alkylation can proceed via single electron-transfer processes, sometimes involving paramagnetic intermediates. nih.gov The reversibility of the N-alkylation process has also been demonstrated through crossover experiments. nih.gov

In the context of catalyzed N-alkylation and related transformations, iminium intermediates play a pivotal role. For instance, the synthesis of imidazo[1,2-a]pyridines, which involves the reaction of 2-aminopyridines with other reagents, often proceeds through the formation of an iminium ion. This intermediate is then susceptible to cyclization. beilstein-journals.org

Keteniminium ions are another class of reactive intermediates that can be generated from the electrophilic activation of amides. d-nb.info While not a direct N-alkylation of the pyridine (B92270) amine itself, the chemistry of these intermediates is relevant to understanding the reactivity of nitrogen-containing functional groups attached to a pyridine ring. The generation of keteniminium ions from amides typically involves an activation step followed by elimination. d-nb.info

In the synthesis of substituted 2-aminopyridines from N-propargylic β-enaminones, the reaction proceeds through an in situ generated 1,4-oxazepine, which can be considered a type of cyclic enamine or iminium precursor. dicp.ac.cn This highlights the diverse pathways through which iminium-like species can mediate the formation of substituted pyridine amines.

The direct amination of the pyridine ring is a key method for the synthesis of 2-aminopyridines, the precursors to compounds like this compound. The most classic example is the Chichibabin reaction, which involves the reaction of pyridine with sodium amide to produce 2-aminopyridine (B139424). wikipedia.orgchemistnotes.com This reaction proceeds via a nucleophilic addition-elimination mechanism. wikipedia.orgscientificupdate.com

The mechanism involves the following steps:

Nucleophilic Addition: The strongly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring. This leads to the formation of a negatively charged σ-complex, often referred to as a Meisenheimer-type intermediate. wikipedia.orgscientificupdate.com

Hydride Elimination: The aromaticity of the pyridine ring is restored through the elimination of a hydride ion (H⁻). The eliminated hydride then reacts with an acidic proton source in the reaction mixture, such as ammonia or the product aminopyridine, to form hydrogen gas. wikipedia.org

The success of the Chichibabin reaction is dependent on the ease of hydride elimination and the stability of the intermediate σ-adduct. wikipedia.org Pyridines with leaving groups at the 2 or 4 positions also undergo nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org In contrast, pyridines with leaving groups at the 3-position may react through an elimination-addition mechanism involving a highly reactive pyridyne intermediate, especially in the presence of a strong base. quimicaorganica.org

Modern variations of pyridine amination often involve the activation of pyridine N-oxides. nih.govresearchgate.net These methods also typically follow an addition-elimination type pathway, where an activating agent makes the 2-position more susceptible to nucleophilic attack by an amine. researchgate.net

| Reaction | Key Features | Intermediate |

| Chichibabin Reaction | Direct amination of pyridine with NaNH₂. | σ-adduct (Meisenheimer-type) |

| Nucleophilic Substitution | Reaction of 2- or 4-halopyridines with nucleophiles. | σ-adduct |

| Elimination-Addition | Reaction of 3-halopyridines with strong bases. | Pyridyne |

| Amination of N-Oxides | Activation of pyridine N-oxide followed by amine addition. | Activated N-oxide complex |

Pyridine Ring Reactivity and Substituent Effects on Reaction Pathways

The reactivity of the pyridine ring is fundamentally influenced by the electronegative nitrogen atom, which makes the ring electron-deficient compared to benzene. This has profound implications for its reaction chemistry. The pyridine ring is generally less reactive towards electrophilic aromatic substitution and more reactive towards nucleophilic substitution. wikipedia.org

The presence of an amino group at the 2-position, as in 2-aminopyridine, and further N-alkylation to form this compound, significantly modifies the reactivity of the pyridine ring. The amino group is an activating, ortho-, para-directing group for electrophilic substitution. However, in acidic media, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which strongly deactivates the ring towards electrophilic attack. uoanbar.edu.iq

Substituents on the pyridine ring or on the exocyclic nitrogen atom can have a significant impact on reaction pathways and reactivity. rsc.org For instance, in the context of metal complexation, the position of an amino substituent on the pyridine ring affects the bond lengths between the metal and the nitrogen and oxygen donor atoms in picolinate (B1231196) complexes. An amino group at the 6-position (ortho to the ring nitrogen) can cause steric repulsion, weakening the metal-nitrogen bond. digitellinc.com

In nucleophilic substitution reactions, electron-withdrawing groups on the pyridine ring enhance its reactivity towards nucleophiles. Conversely, electron-donating groups can facilitate electrophilic substitution. uoanbar.edu.iqpearson.com The directing effects of substituents are crucial for predicting the outcome of these reactions. pearson.com

The table below summarizes the general effects of substituents on the reactivity of the pyridine ring.

| Substituent Type | Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

| Electron-Donating | 2, 4, 6 | Activating | Deactivating |

| Electron-Donating | 3, 5 | Activating | Deactivating |

| Electron-Withdrawing | All | Deactivating | Activating |

Stereochemical Aspects and Conformational Dynamics in Pyridine Amine Transformations

The stereochemistry of reactions involving pyridine amines is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical applications. Chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. acs.org These processes often involve stereoselective enzymatic reduction steps.

The conformational dynamics of substituted pyridine amines can also influence their reactivity. For example, in the formation of metal clusters with 2-aminopyridines, the presence of substituents on either the pyridine ring or the amino nitrogen affects the fluxionality of the resulting complexes, which is a manifestation of their conformational dynamics. rsc.org

Recent advances in the catalytic stereoselective dearomatization of pyridines have opened up new avenues for creating complex, three-dimensional structures from flat aromatic precursors. mdpi.com These reactions can proceed through various mechanisms, including dearomative substitution at the nucleophilic pyridine nitrogen. mdpi.com The stereoselectivity of these transformations can often be controlled by the choice of catalyst and reaction conditions. For example, in some dearomatization reactions, the stereochemical outcome is kinetically controlled at low temperatures, while at higher temperatures, the thermodynamically more stable product is formed. mdpi.com

Advanced Spectroscopic and Structural Characterization of N Butyl N Methylpyridin 2 Amine and Cognates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-butyl-N-methylpyridin-2-amine. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of a related compound, tri-n-butylamine, the signals for the butyl group protons appear at specific chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃). The terminal methyl protons (CH₃) resonate as a triplet at approximately 0.91 ppm. The methylene (B1212753) groups (CH₂) adjacent to the methyl group and the subsequent methylene group appear as multiplets around 1.28 ppm and 1.41-1.45 ppm, respectively. The methylene group directly attached to the nitrogen atom shows a triplet at around 2.40 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. For tri-n-butylamine in CDCl₃, the carbon of the terminal methyl group appears at approximately 14.0 ppm. The carbons of the two internal methylene groups are found at about 20.7 ppm and 29.1 ppm, while the carbon of the methylene group bonded to the nitrogen atom resonates at approximately 53.8 ppm. rsc.org For other related amine compounds, the chemical shifts can vary depending on the electronic environment. For instance, in N-methyl morpholine (B109124), the carbons of the morpholine ring appear at 66.9 ppm and 55.4 ppm, with the N-methyl carbon at 46.4 ppm. rsc.org

These characteristic chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are instrumental in confirming the presence and connectivity of the n-butyl and methyl groups attached to the pyridin-2-amine core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Butylamine and Related Structures in CDCl₃

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Terminal CH₃ | ~0.91 (triplet) | ~14.0 |

| Internal CH₂ | ~1.28 (multiplet) | ~20.7 |

| Internal CH₂ | ~1.41-1.45 (multiplet) | ~29.1 |

| N-CH₂ | ~2.40 (triplet) | ~53.8 |

Data is based on tri-n-butylamine as a representative structure. rsc.org

Mass Spectrometry (MS and HRMS) in Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are critical for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through fragmentation analysis.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. For this compound, this would confirm its molecular weight. High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the precise elemental formula, distinguishing it from other compounds with the same nominal mass. For example, HRMS was used to confirm the molecular formula of 2-(hydroxymethyl)pyridine-borane, where the calculated m/z for the (M-H)⁺ ion was 122.0772, and the found value was in exact agreement. rsc.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The bonds in the molecular ion break in predictable ways, creating smaller, charged fragments. The analysis of these fragment ions helps to piece together the original structure. For instance, in the mass spectrometric analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) metabolites, fragmentation patterns were used to identify the site of adduction. nih.gov The loss of specific groups, such as a methyl radical (·CH₃) or a butyl group, from the parent ion of this compound would produce characteristic fragment ions, further confirming its structure.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The FT-IR spectrum of a compound provides information on the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands would include C-H stretching vibrations of the alkyl groups (butyl and methyl) typically observed in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations of the amine would also be present, although their position can be variable. The aromatic pyridine (B92270) ring will exhibit characteristic C=C and C=N stretching vibrations, often seen in the 1400-1600 cm⁻¹ range. For instance, in a study of a polymer containing a pyridine moiety, bands at 1652 and 1592 cm⁻¹ were attributed to C=N and C=C groups, respectively. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C backbone of the butyl group and the symmetric breathing modes of the pyridine ring would be expected to show strong signals in the Raman spectrum. The combination of both FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive functional group analysis.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

For this technique to be successful, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

This method has been used to determine the structures of various nitrogen-containing heterocyclic compounds. For example, the crystal structure of ζ-N₂, a high-pressure phase of nitrogen, was solved using single-crystal X-ray diffraction, revealing a monoclinic unit cell. uchicago.edu Similarly, the structures of zinc halide complexes with 2-methylimidazole (B133640) were determined, showing a distorted tetrahedral coordination around the zinc atom. researchgate.net For this compound, a single crystal X-ray diffraction study would provide unequivocal proof of its molecular structure and offer insights into intermolecular interactions, such as van der Waals forces or potential hydrogen bonding, that govern its crystal packing. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such crystallographic data. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of UV and visible light. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the pyridine ring.

Aromatic systems like pyridine exhibit characteristic π → π* transitions, which typically result in strong absorption bands in the UV region. The substitution on the pyridine ring, in this case by the N-butyl-N-methylamino group, can cause a shift in the position and intensity of these absorption bands. This is due to the electronic effects of the substituent on the π-system of the ring. For example, in a study of N-oxidized metabolites of PhIP, the UV-Vis spectra showed distinct absorption maxima, with HONH-PhIP displaying a prominent maximum at 320 nm and NO-PhIP showing a new absorption band at 405 nm. nih.gov The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands that can be used for its identification and quantification.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tri-n-butylamine |

| N-methyl morpholine |

| 2-(hydroxymethyl)pyridine-borane |

| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) |

| HONH-PhIP |

| NO-PhIP |

| ζ-N₂ |

Computational Chemistry and Theoretical Investigations of N Butyl N Methylpyridin 2 Amine Molecular Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. arxiv.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations could provide the optimized molecular geometry of N-butyl-N-methylpyridin-2-amine, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, an FMO analysis would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions. The distribution of the HOMO would indicate the sites prone to electrophilic attack, likely centered on the electron-rich pyridine (B92270) ring and the nitrogen atom of the amino group. Conversely, the LUMO distribution would highlight the sites susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

| Note: Specific values are not available in the literature and would require dedicated computational studies. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

An MEP analysis of this compound would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. nih.gov The amino group would also exhibit negative potential, while the hydrogen atoms of the alkyl chains and the pyridine ring would show positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions. nih.gov It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy (E(2)). nih.govresearchgate.net

For this compound, NBO analysis could reveal hyperconjugative interactions that contribute to the molecule's stability. For instance, it could quantify the delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of the pyridine ring and the alkyl groups.

Table 2: Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) |

| LP (N_amino) | π* (Pyridine ring) | - |

| σ (C-H_butyl) | σ* (C-C_butyl) | - |

| Note: Specific values are not available in the literature and would require dedicated computational studies. |

Fukui Function Calculations for Predicting Reactive Sites

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. ias.ac.in It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. bas.bg There are three types of Fukui functions to predict sites for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0). bas.bg

Calculations for this compound would provide numerical values for the Fukui functions on each atom, allowing for a precise ranking of their reactivity. It is expected that the nitrogen atom of the pyridine ring and specific carbon atoms would be identified as key reactive centers. researchgate.net

Potential Energy Surface (PES) Scans for Conformational Studies

Potential Energy Surface (PES) scans are performed to explore the conformational landscape of a molecule. arxiv.org By systematically changing specific dihedral angles and calculating the energy at each step, a PES scan can identify the different conformers (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them.

A PES scan for this compound, focusing on the rotation around the C-N bonds connecting the butyl and methyl groups to the pyridine ring, would be essential to determine the most stable conformation of the molecule in the gas phase. This information is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Quantum Theory of Atoms In Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.org By analyzing the topology of the electron density, QTAIM can characterize the nature of chemical bonds. Key to this analysis are the bond critical points (BCPs), where the gradient of the electron density is zero. muni.czarxiv.org

The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds). muni.cz For this compound, a QTAIM analysis would provide a detailed description of the bonding within the pyridine ring, the C-N bonds, and the C-C and C-H bonds of the alkyl chains, quantifying their covalent character.

Table 3: Hypothetical QTAIM Data for Selected Bonds in this compound

| Bond | Hypothetical ρ(r) (a.u.) | Hypothetical ∇²ρ(r) (a.u.) |

| C-N (Pyridine-Amino) | - | - |

| C-C (Butyl) | - | - |

| N-C (Amino-Butyl) | - | - |

| Note: Specific values are not available in the literature and would require dedicated computational studies. |

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters for molecular systems like this compound provides invaluable insights into their structural and electronic properties. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), have become a cornerstone in this field, offering a balance between accuracy and computational cost. researchgate.net These theoretical investigations are crucial for interpreting experimental spectra and understanding the fundamental vibrational modes of the molecule.

For derivatives of 2-aminopyridine (B139424), theoretical calculations are employed to predict infrared (IR) and Raman spectra. nih.govresearchgate.net The process typically begins with the optimization of the molecular geometry to find the lowest energy conformation. Following this, vibrational frequency calculations are performed at the same level of theory. These calculations provide the frequencies of the normal modes of vibration, their intensities, and their corresponding atomic displacements.

In studies of similar molecules, such as 2-amino-3-methylpyridine, a comparison between the theoretically calculated and experimentally obtained IR and Raman spectra shows a good correlation, which validates the computational approach. researchgate.net For instance, the characteristic N-H stretching vibrations of secondary amines are readily identifiable. In saturated secondary amines, this peak is typically observed in the range of 3320–3280 cm⁻¹, while for aromatic secondary amines, it appears around 3400 cm⁻¹. spectroscopyonline.com The N-H wagging vibration, another key indicator for secondary amines, is generally found between 750 and 700 cm⁻¹. spectroscopyonline.com

Furthermore, the presence of an N-methyl group can be identified by a characteristic sharp, medium-intensity peak just below the typical saturated C-H stretching region, around 2805–2780 cm⁻¹ for saturated amines and 2820–2810 cm⁻¹ for aromatic amines. spectroscopyonline.com

A hypothetical representation of theoretically predicted vibrational frequencies for this compound, based on data for analogous compounds, is presented in Table 1.

Table 1: Hypothetical Theoretical Vibrational Frequencies for this compound (Note: This data is illustrative and based on typical values for similar compounds, as direct experimental or theoretical data for this compound is not available in the cited literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 |

| N-Methyl Symmetric Stretch | ~2815 |

| Pyridine Ring Stretch | 1600-1450 |

| CH₂ Scissoring | ~1465 |

| CH₃ Asymmetric Bend | ~1450 |

| CH₃ Symmetric Bend | ~1375 |

| C-N Stretch | 1340-1250 |

| N-H Wag | 750-700 |

Investigation of Non-Linear Optical (NLO) Properties through Quantum Mechanical Methods

The investigation of non-linear optical (NLO) properties of organic molecules, such as this compound, is a burgeoning area of research with potential applications in optoelectronics and photonics. rsc.org Quantum mechanical methods are pivotal in predicting and understanding the NLO behavior of these materials at the molecular level. rsc.org

The NLO response of a molecule is primarily governed by its hyperpolarizability. A large hyperpolarizability value is indicative of a significant NLO effect. In donor-acceptor substituted π-conjugated systems, intramolecular charge transfer (ICT) plays a crucial role in enhancing the NLO properties. acs.org The pyridine ring can act as an electron acceptor, and the amino group, with its lone pair of electrons, functions as an electron donor. The presence of alkyl substituents (butyl and methyl groups) on the nitrogen atom can further modulate the electronic properties and, consequently, the NLO response.

Computational studies on pyridine and its derivatives have utilized DFT methods, such as B3LYP with various basis sets, to calculate the polarizability and first-order hyperpolarizability. jocpr.com For instance, a comprehensive study on pyridine and pentachloropyridine (B147404) revealed the significant impact of substitution on these properties. jocpr.com

The investigation of NLO properties often involves the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller energy gap generally correlates with a higher NLO response. acs.org

For pyrimidine (B1678525) derivatives, which are structurally related to pyridines, computational analyses have been instrumental in predicting their NLO behavior in crystalline environments. rsc.org These studies have shown that intermolecular interactions within a crystal can significantly enhance the NLO properties compared to the isolated molecule. rsc.org

A hypothetical representation of calculated NLO parameters for this compound, based on general trends for similar compounds, is presented in Table 2.

Table 2: Hypothetical Calculated NLO Properties for this compound (Note: This data is illustrative and based on typical values for similar compounds, as direct experimental or theoretical data for this compound is not available in the cited literature.)

| Parameter | Predicted Value |

| Dipole Moment (μ) | 2-4 Debye |

| Average Polarizability (α) | 15-25 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 5-15 x 10⁻³⁰ esu |

| HOMO-LUMO Energy Gap | 4-5 eV |

Coordination Chemistry and Ligand Applications of N Butyl N Methylpyridin 2 Amine Derivatives

Synthesis and Characterization of Metal Complexes Incorporating Pyridine-Amine Ligands

The synthesis of metal complexes with pyridine-amine ligands is typically achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the final product's composition and structure.

For instance, the synthesis of Ni(II), Cu(I), and Ag(I) complexes with pyridine-based ligands has been carried out by reacting the ligand with the corresponding metal halide or nitrate (B79036) salt in ethanol (B145695). jscimedcentral.comjscimedcentral.com The resulting complexes can often be isolated as stable solids and recrystallized from suitable solvents like ethanol or acetonitrile. jscimedcentral.comias.ac.in Similarly, cobalt(II) complexes with hemilabile P^N donor ligands, including a pyridylphosphine, have been synthesized by reacting CoCl₂·6H₂O with the respective ligand. researchgate.net

Ruthenium(II) complexes bearing tridentate NNN ligands with pyridyl moieties are typically prepared by heating a ruthenium precursor, such as Ru(PPh₃)₃Cl₂, with the ligand in a solvent like toluene (B28343) under reflux. rsc.org Another approach involves the reaction of [Ru(p-cymene)Cl(μ-Cl)]₂ with potentially bidentate ligands containing two donor nitrogen atoms to form complexes of the type [Ru(p-cymene)Cl₂L]. nih.gov

The characterization of these metal complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose.

Elemental Analysis: This technique is used to confirm the stoichiometry of the synthesized complexes. scirp.orgjocpr.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=N stretching vibration of the pyridine (B92270) ring, upon complexation provide evidence of metal-ligand bond formation. researchgate.netscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode and the electronic environment around the metal center. rsc.orgnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal ion. nih.govscirp.orgrsc.org

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the complex, providing information about the d-orbital splitting and the ligand field environment. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry, particularly electrospray ionization (ESI-MS), is used to determine the mass-to-charge ratio of the complex ions, confirming their composition. rsc.orgnih.gov

The following table summarizes the synthesis and characterization of some representative metal complexes with pyridine-amine type ligands.

| Metal Ion | Ligand Type | Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|---|

| Ru(II) | Tridentate NNN ligand with pyridyl moiety | Reaction of Ru(PPh₃)₃Cl₂ with the ligand in refluxing toluene | NMR, FT-IR, ESI-MS, X-ray Crystallography | rsc.org |

| Ru(II) | Potentially bidentate ampy ligand | Reaction of [Ru(p-cymene)Cl(μ-Cl)]₂ with the ligand | Elemental Analysis, NMR, ESI-MS, TGA, X-ray Crystallography | nih.gov |

| Co(II) | Diphenyl-2-pyridylphosphine | Reaction of CoCl₂·6H₂O with the ligand | Elemental Analysis, FT-IR, UV-Vis, ESR | researchgate.net |

| Ni(II) | Pyridine | Reaction of NiCl₂·6H₂O with pyridine in ethanol | Elemental Analysis, Molar Conductance, Melting Point | jscimedcentral.com |

| Cu(I) | Pyridine | Reaction of CuCl with pyridine in ethanol | Elemental Analysis, Molar Conductance, Melting Point | jscimedcentral.com |

| Ag(I) | Pyridine | Reaction of AgNO₃ with pyridine in ethanol | Elemental Analysis, Molar Conductance, Melting Point | jscimedcentral.com |

| Zn(II) | 2-aminopyridine (B139424) | One-pot reaction of Zn(OAc)₂·2H₂O with the ligand in ethanol | NMR, IR, Elemental Analysis, X-ray Crystallography | ias.ac.in |

Exploration of Coordination Modes (Monodentate, Bidentate, Multidentate) and Ligand Field Effects

Pyridine-amine ligands, including N,N-dialkyl-pyridin-2-amine derivatives, can exhibit a variety of coordination modes depending on the nature of the ligand, the metal ion, and the reaction conditions.

Monodentate Coordination: In some cases, these ligands can act as monodentate donors, coordinating to the metal center solely through the pyridine nitrogen atom. pvpcollegepatoda.org This is more common when the amino group is sterically hindered or when other strongly coordinating ligands are present in the complex. For example, in some ruthenium(II) complexes, potentially bidentate aminopyridine ligands were found to act as monodentate donors through the pyridine nitrogen. nih.gov

Bidentate Coordination: The most common coordination mode for 2-aminopyridine derivatives is bidentate, where the ligand chelates to the metal ion through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered ring. pvpcollegepatoda.org This chelation enhances the stability of the resulting complex.

Multidentate Coordination: Ligands incorporating multiple pyridine and amine functionalities can act as multidentate chelators, leading to the formation of more complex structures. For example, tripodal ligands based on a central amine with pyridylmethyl arms can form hexacoordinate complexes. researchgate.net

The coordination of these ligands to a transition metal ion results in the splitting of the metal's d-orbitals, a phenomenon described by Ligand Field Theory (LFT) . researchgate.netwikipedia.orgbritannica.com The magnitude of this splitting, denoted as Δ, depends on several factors, including the geometry of the complex, the nature of the metal ion, and the ligand's position in the spectrochemical series. uci.edu Pyridine-amine ligands are generally considered to be moderately strong field ligands. The electronic properties of the ligand, influenced by substituents on the pyridine ring or the amine nitrogen, can fine-tune the ligand field strength.

The table below illustrates the observed coordination modes for various pyridine-amine ligands with different transition metals.

| Ligand Type | Metal Ion | Coordination Mode | Coordination Geometry | Reference |

|---|---|---|---|---|

| 2-aminopyridine | Ru(II) | Monodentate (via pyridine N) | Distorted Octahedral | nih.gov |

| 2-aminopyridine | Zn(II) | Bidentate (Npyridine, Namino) | - | pvpcollegepatoda.org |

| Diphenyl-2-pyridylphosphine | Co(II) | Bidentate (P, Npyridine) | Tetragonally Distorted Octahedral | researchgate.net |

| Bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | Ru(II) | Tridentate (NNN) | - | rsc.org |

| N,N′,N″-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane | Ni(II), Zn(II) | Hexadentate | Octahedral | researchgate.net |

Applications of Pyridine-Amine Based Ligands in Transition Metal Complex Design (e.g., Ru(II), Co(II), Ni(II), Cu(II), Ag(I), Zn(II), Cd(II) Complexes)

The versatility of pyridine-amine ligands has led to their widespread use in the design of transition metal complexes with a range of applications.

Ruthenium(II) Complexes: Ruthenium(II) complexes with pyridine-amine ligands have shown significant potential as catalysts. For instance, complexes bearing tridentate NNN click-based ligands have demonstrated excellent activity and selectivity in the hydrogenation of ketones and aldehydes. rsc.org Additionally, organometallic ruthenium(II) complexes with aminopyridine ligands have been investigated for their cytotoxic activity against cancer cells. nih.gov

Cobalt(II) Complexes: Cobalt(II) complexes with pyridine-containing ligands have been synthesized and characterized, with studies focusing on their structural and magnetic properties. rsc.orgresearchgate.netscirp.org The coordination environment around the cobalt center can vary from tetrahedral to distorted octahedral, influencing the complex's electronic properties. researchgate.netnih.gov

Nickel(II) Complexes: Nickel(II) complexes with pyridine-based ligands are readily synthesized and often exhibit square planar or octahedral geometries. jscimedcentral.comjocpr.comrsc.org These complexes have been explored for their catalytic activities and interesting structural features.

Copper(II) Complexes: Copper(II) complexes with pyridine-amine ligands have been studied for their structural diversity and magnetic properties. The geometry around the copper(II) center can range from square planar to distorted square pyramidal. ias.ac.in

Silver(I) Complexes: Silver(I) complexes with pyridine-containing ligands have been investigated for their catalytic activity in organic reactions, such as A³-coupling reactions. acs.org They have also been studied for their potential antimicrobial properties. mdpi.com The coordination geometry of Ag(I) complexes with monodentate pyridine ligands is often linear. jscimedcentral.com

Zinc(II) and Cadmium(II) Complexes: Zinc(II) and Cadmium(II) complexes with pyridine-amine ligands have been synthesized and structurally characterized. ias.ac.inresearchgate.net Due to the d¹⁰ electronic configuration of these metal ions, their complexes are often studied for their coordination geometries and structural diversity rather than their electronic or magnetic properties.

The following table provides a summary of the applications of metal complexes with pyridine-amine type ligands.

| Metal Complex | Application | Reference |

|---|---|---|

| Ru(II)-NNN complexes | Catalysis (hydrogenation of ketones and aldehydes) | rsc.org |

| Ru(II)-aminopyridine complexes | Anticancer agents | nih.gov |

| Ag(I)-pyridine complexes | Catalysis (A³-coupling reactions) | acs.org |

| Ag(I)-pyridine complexes | Antimicrobial agents | mdpi.com |

| Zn(II)-2-aminopyridine complexes | Catalysis (Henry reaction) | ias.ac.in |

Structural and Electronic Factors Governing Metal-Ligand Interactions

The stability and properties of metal complexes with pyridine-amine ligands are governed by a delicate interplay of structural and electronic factors.

Structural Factors:

Steric Hindrance: The size of the alkyl groups on the amine nitrogen can significantly influence the coordination geometry and the stability of the complex. researchgate.netmdpi.com Larger alkyl groups can lead to steric repulsion, potentially weakening the metal-ligand bonds and favoring lower coordination numbers. researchgate.net This steric hindrance can also affect the ability of the ligand to adopt a particular coordination mode.

Chelate Ring Size: For bidentate and multidentate ligands, the size of the chelate ring formed upon coordination is a critical factor. Five- and six-membered chelate rings are generally the most stable. Pyridin-2-amine derivatives typically form stable five-membered chelate rings.

Ligand Bite Angle: The bite angle of a chelating ligand, which is the angle between the two donor atoms and the metal center, is constrained by the ligand's structure. The metal ion will adopt a geometry that best accommodates the ligand's bite angle.

Electronic Factors:

Electron-Donating/Withdrawing Groups: The electronic properties of the pyridine-amine ligand can be tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. nih.govnih.govrsc.org Electron-donating groups increase the electron density on the donor nitrogen atoms, making the ligand a stronger σ-donor and generally leading to stronger metal-ligand bonds. nih.gov Conversely, electron-withdrawing groups decrease the electron density on the donor atoms, weakening the σ-donor ability of the ligand. nih.gov

π-Backbonding: In addition to σ-donation from the ligand to the metal, π-backbonding can occur, where electron density is transferred from the metal's d-orbitals to the ligand's π* orbitals. wikipedia.org Pyridine is a weak π-acceptor ligand. The extent of π-backbonding depends on the energy and symmetry of the metal and ligand orbitals.

Hard and Soft Acid-Base (HSAB) Theory: The HSAB principle can provide a qualitative understanding of the metal-ligand interaction. The preference of a metal ion (Lewis acid) for a particular donor atom (Lewis base) depends on their relative hardness or softness.

Catalytic Roles and Applications of N Butyl N Methylpyridin 2 Amine Analogs

Utilization as Ligands in Homogeneous Catalysis for Organic Transformations

Analogs of N-butyl-N-methylpyridin-2-amine, more broadly known as substituted 2-aminopyridines, are crucial ligands in homogeneous catalysis. Their ability to form stable complexes with a variety of transition metals facilitates numerous organic transformations. nih.gov The pyridine (B92270) nitrogen and the exocyclic amino group can chelate to a metal center, creating a stable metallacycle that serves as the foundation for catalytic activity. nih.gov This bidentate coordination is central to their function in processes ranging from N-alkylation to C-H activation and redox reactions.

Catalytic N-Alkylation Processes

The N-alkylation of amines is a fundamental reaction in organic synthesis, and catalysts bearing aminopyridine-type ligands have demonstrated significant efficacy. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a particularly atom-economical method where alcohols serve as alkylating agents, producing only water as a byproduct. researchgate.net Ruthenium and iridium complexes are frequently employed for this transformation.

For instance, Ru(II) complexes bearing N-heterocyclic carbene (NHC) ligands have been successfully used for the N-alkylation of aromatic amines with benzyl (B1604629) alcohols under solvent-free conditions. researchgate.net In these systems, 2-aminopyridine (B139424) itself can be efficiently alkylated, with the reaction showing high selectivity for the amino group over the pyridine nitrogen. researchgate.net Similarly, various nitrile-modified NHC–Ir(III) and NHC–Ru(II) complexes have been investigated for the N-alkylation of anilines with alcohols, with the iridium complexes generally showing superior performance. universiteitleiden.nl The proposed mechanism for these reactions involves the formation of a metal-hydride intermediate. universiteitleiden.nl Cobalt(II) complexes with inverse triazolyl-pyridine ligands have also been developed for the N-alkylation of amines with both primary and secondary alcohols. researchgate.net

A one-pot protocol for producing secondary aryl alkyl amines utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates. This method involves Chan-Lam coupling to form an N-aryl-N-aminopyridinium intermediate, which then undergoes selective monoalkylation. The pyridinium (B92312) group is subsequently cleaved to yield the desired secondary amine. stanford.edu

Metal-Catalyzed C-H Activation Strategies

The pyridine nitrogen in N-substituted-2-aminopyridines is an effective directing group for metal-catalyzed C-H activation, a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds. nih.gov This approach avoids the need for pre-functionalized substrates, enhancing atom economy.

Palladium and rhodium are the most prominent metals used in these transformations. For example, Pd(OAc)₂ can catalyze the carbonylative intramolecular cyclization of N-aryl-2-aminopyridines to produce 11H-pyrido[2,1-b]quinazolin-11-ones. nih.gov The catalytic cycle often involves the insertion of the Pd(II) catalyst into an aromatic C-H bond, followed by steps like alkene or CO insertion, and finally reductive elimination. nih.gov Similarly, Rh(III) catalysts have been used for the C(sp²)–H functionalization and cyclization of N-phenyl-2-aminopyridine with various partners like alkynes and α,β-unsaturated aldehydes. nih.gov The reaction proceeds through a six-membered rhodacycle intermediate formed by the pyridine-directed insertion of Rh(III) into the C-H bond. nih.gov

In some cases, the pyridine ring itself is the substrate. N-alkylpyridinium salts can act as transient directing groups to facilitate the C2,C6-diarylation of pyridine under palladium catalysis. acs.org A proposed mechanism involves the coordination of Pd(II) to the pyridine nitrogen, which initiates the activation of the C-H bond. acs.org More recently, a Ni-Al bimetallic system with an N-heterocyclic carbene (NHC) ligand was developed for the enantioselective para-C-H alkylation of pyridines with styrenes, demonstrating high site-selectivity and yielding enantioenriched 1,1-diarylalkanes. acs.org

Catalytic Oxidation and Reduction Reactions (e.g., Styrene (B11656) Oxidation, Alcohol Oxidation)

Complexes featuring aminopyridine analog ligands are also active catalysts for a range of oxidation and reduction reactions. The electronic and steric properties of the ligand play a crucial role in modulating the redox potential of the metal center and stabilizing reactive intermediates.

In the realm of oxidation, iron(II) complexes with α-iminopyridine ligands have been synthesized and shown to catalyze the oxidation of secondary alcohols to ketones using tert-butyl hydroperoxide (t-BuOOH) as the oxidant, with yields reaching up to 91%. rsc.org Another study found that an iminopyridine iron(II) complex could activate hydrogen peroxide (H₂O₂) for the oxidation of aliphatic alcohols. nih.gov Copper(II) complexes with various substituted pyridine ligands, such as 2,2′:6′,2′′-terpyridine and pyridinyl alcohols, have been employed as catalysts for the oxidation of alcohols and alkanes with peroxides under mild conditions. rsc.orgd-nb.info The mechanism for alcohol oxidation by copper complexes can involve metal-ligand cooperativity and the formation of Cu(II)-peroxo intermediates or proceed through a galactose oxidase-like mechanism involving H-atom transfer. d-nb.infonih.gov

For reduction reactions, Ni(II) complexes supported by tridentate, redox-active bis(imino)pyridine ligands have proven to be highly effective and selective for the electrocatalytic reduction of nitrite (B80452) to ammonium (B1175870) ion. rsc.org These systems can achieve Faradaic efficiencies of over 50% with high turnover frequencies, highlighting the role of the ligand in facilitating multi-electron, multi-proton transformations. rsc.org

Development of Metal-Free Catalytic Systems

A significant area of modern catalysis focuses on avoiding transition metals to improve sustainability and reduce costs. Pyridine derivatives, including analogs of this compound, have been instrumental in this field. Their inherent Lewis basicity and ability to be transformed into reactive species like pyridinium salts allow them to catalyze reactions directly.

For example, a series of N-alkyl pyridinium salts have been synthesized and used as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org The electronic properties of the substituents on the pyridine ring were found to be a critical factor for catalytic performance, with electron-donating groups enhancing activity. rsc.org Another metal-free system utilizes a tert-butyl hydroperoxide/tetra-n-butylammonium iodide (TBHP/TBAI) mediation for the synthesis of N-(pyridine-2-yl)amides from ketones and 2-aminopyridine via an oxidative C-C bond cleavage. d-nb.info

Furthermore, metal-free strategies have been developed for the synthesis and functionalization of the pyridine ring itself. A Brønsted acid-mediated formal [2+2+2] cycloaddition provides a modular route to highly substituted pyridines under mild conditions. acs.org Additionally, a metal-free, BF₃·OEt₂-mediated phosphonation of various pyridines has been reported, which proceeds with high yield and complete C4-regioselectivity. hku.hk This reaction involves the activation of the pyridine ring by the Lewis acid, facilitating nucleophilic attack by a phosphine (B1218219) oxide anion. hku.hk

Influence of Ligand Structure on Catalytic Performance and Selectivity

One clear example is seen in the atom transfer radical polymerization (ATRP) of styrene catalyzed by amino-pyridine iron(II) complexes. researchgate.net A complex with a sterically bulkier tert-butyl substituent on the amino carbon displayed a higher polymerization rate compared to a similar complex with a less bulky ethyl group. researchgate.net This was attributed to the inductive electron-donating effect of the t-butyl group and a more favorable bite angle, which better stabilizes the active Fe(III) state of the catalyst. researchgate.net

In the context of asymmetric catalysis, the rational design of chiral pyridine-derived ligands is paramount. By creating a well-defined three-dimensional structure, it is possible to minimize steric hindrance near the metal center while using remote substituents to control the broader chiral environment, thereby achieving both high reactivity and stereoselectivity. rsc.org This principle has been applied to develop highly enantioselective nickel-catalyzed reactions and iridium-catalyzed C-H borylation. rsc.org

Even in C-H activation, the ligand structure is key. In the Pd-catalyzed cross-coupling of N-phenylpyridin-2-amines, the presence of different functional groups on the starting materials led to varying product ratios, indicating that the ligand framework influences the selectivity of the reaction pathway. nih.gov Computational studies on Ni-catalyzed hydroarylation of styrenes with pyridines have also shown that π-π stacking interactions between the ligand and the substrate are critical for achieving high reactivity and enantiocontrol. acs.org

Derivatization Strategies for N Butyl N Methylpyridin 2 Amine and Pyridine Amine Scaffolds

Chemical Modification for Enhanced Reactivity or Specific Applications

The chemical modification of pyridine-amine scaffolds is a fundamental strategy to tune their properties for specialized functions, ranging from medicinal chemistry to materials science. researchgate.netacs.org The introduction of various functional groups or the fusion of other ring systems can significantly alter the molecule's reactivity, solubility, and biological activity. nih.govresearchgate.net For instance, the basic nitrogen atom in the pyridine (B92270) ring can form hydrogen bonds with biological macromolecules, a property that can be modulated by derivatization. nih.gov

A common approach involves targeting the pyridine ring or the amine group to introduce new functionalities. Electrophilic substitution on the pyridine ring typically occurs at the 3-position, albeit under harsh conditions, while nucleophilic substitution is favored at the 2- and 4-positions. nih.gov The amine group, however, provides a more accessible handle for modifications like acylation, alkylation, and condensation reactions. These modifications can lead to derivatives with enhanced therapeutic potential or tailored catalytic activity. acs.orgrsc.org For example, modifying existing drug scaffolds, such as the antifungal itraconazole, with new amine-derived functionalities can enhance efficacy. acs.org

Researchers have developed numerous strategies to create libraries of pyridine derivatives. One-pot multicomponent reactions are often used to build complex pyridine scaffolds efficiently. nih.gov Late-stage functionalization of biologically active pyridine-containing molecules is another powerful technique, allowing for the synthesis of diverse analogues from a common intermediate. acs.org

Table 1: Examples of Chemical Modifications on Pyridine Scaffolds for Specific Applications

| Modification Strategy | Reagents/Conditions | Purpose/Application | Reference |

|---|---|---|---|

| Amidation | Acyl chlorides, HATU, TBTU | Synthesis of new antifungal drug derivatives. | acs.org |

| Ring Annulation | O-vinylhydroxylamines, Ts₂O or Tf₂O | Synthesis of fused azaindoline and azaindole scaffolds for medicinal chemistry. | acs.org |

| N-Arylation | Aza-arene N-oxides, p-toluenesulfonic anhydride (B1165640) (Ts₂O) | Forms arene-N bonds for creating highly substituted fused nitrogen heterocycles. | acs.org |

| C-H Functionalization | Transition metal catalysts | Direct modification of the pyridine core to introduce new substituents. | Not explicitly detailed in search results |

Formation of Schiff Base Derivatives for Subsequent Reactions or Studies

A primary derivatization route for pyridine-amines involves the formation of Schiff bases (or azomethines). This reaction occurs through the condensation of the primary or secondary amine group with a carbonyl compound, such as an aldehyde or ketone, typically under acid catalysis. jocpr.comopenresearchlibrary.org The resulting Schiff base contains a characteristic imine (-C=N-) group, which is crucial to its chemical and biological activity. nih.govtandfonline.com

Schiff bases derived from pyridine-amines are of significant interest for several reasons. They exhibit remarkable structural flexibility and can act as versatile, multidentate ligands capable of coordinating with various metal ions. openresearchlibrary.orgtandfonline.com This property makes them valuable in coordination chemistry and for the development of catalysts, such as manganese(II) complexes used for the epoxidation of cyclohexene. rsc.org

Furthermore, these derivatives are important intermediates in organic synthesis, serving as precursors for the preparation of other heterocyclic compounds like azetidinones and thiazolidinones. jocpr.com In medicinal chemistry, pyridine-based Schiff bases are explored for a wide range of physiological effects, attributed to their ability to mimic pyridoxal-amino acid systems involved in metabolic reactions. openresearchlibrary.org

Table 2: Synthesis of Pyridine-Amine Schiff Base Derivatives

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminopyridine (B139424) | Pyrazole-4-carbaldehyde derivatives | Acid-catalyzed condensation | N-(1E)-[(pyrazol-4-yl)methylene]pyridin-2-amine derivatives | jocpr.com |

| 2,6-Pyridinedicarbaldehyde | Substituted o-hydroxyl-aromatic amines | Not specified | Pyridine Schiff bases | rsc.org |